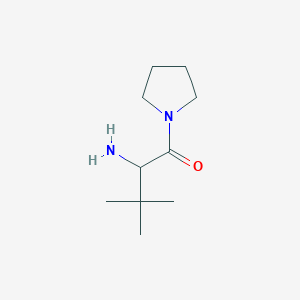![molecular formula C13H22O2 B7500102 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol](/img/structure/B7500102.png)
2-[3-(Hydroxymethyl)-1-adamantyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Hydroxymethyl)-1-adamantyl]ethanol, also known as HMAE, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and proliferation. It also inhibits the NF-kB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the expression of various genes. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease, reduce tumor growth in animal models of cancer, and modulate the immune response in animal models of autoimmune disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol in lab experiments is that it is a synthetic compound with a high degree of purity, which allows for precise dosing and reproducibility of results. However, this compound is not yet widely available and may be expensive to synthesize. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Future Directions
There are several potential future directions for research on 2-[3-(Hydroxymethyl)-1-adamantyl]ethanol. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance their efficacy. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields.
Synthesis Methods
2-[3-(Hydroxymethyl)-1-adamantyl]ethanol can be synthesized through a multistep process starting with the reaction of 1-adamantylmagnesium bromide with formaldehyde, followed by the reaction of the resulting product with ethylene oxide. This process yields this compound with a purity of over 98%.
Scientific Research Applications
2-[3-(Hydroxymethyl)-1-adamantyl]ethanol has been studied for its potential therapeutic applications in a variety of fields, including neurology, oncology, and immunology. In neurology, this compound has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, this compound has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer. In immunology, this compound has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Properties
IUPAC Name |
2-[3-(hydroxymethyl)-1-adamantyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c14-2-1-12-4-10-3-11(5-12)7-13(6-10,8-12)9-15/h10-11,14-15H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLNWKFKZCTHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CO)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)



![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)


![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)
![8-fluoro-N-[3-(methoxymethyl)phenyl]quinoline-5-sulfonamide](/img/structure/B7500093.png)
![1,3,6-trimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidin-2-one](/img/structure/B7500097.png)
